molecular formula C17H18Br2N4O2 B564725 Dibromopropamidine-d6 Dihydrochloride CAS No. 1246815-43-9

Dibromopropamidine-d6 Dihydrochloride

Cat. No.: B564725
CAS No.: 1246815-43-9
M. Wt: 476.202
InChI Key: GMJFVGRUYJHMCO-SDLFAGIYSA-N
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Description

Dibromopropamidine-d6 Dihydrochloride: is a deuterated form of Dibromopropamidine, a compound known for its antibacterial properties. It is primarily used in clinical settings for the treatment of Acanthamoeba keratitis, an eye infection . The compound’s molecular formula is C17H14D6Br2Cl2N4O2, and it has a molecular weight of 549.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromopropamidine-d6 Dihydrochloride involves the incorporation of deuterium atoms into the Dibromopropamidine molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Dibromopropamidine-d6 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Dibromopropamidine-d6 Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibromopropamidine-d6 Dihydrochloride involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include membrane proteins and lipids, and the pathways involved are primarily related to membrane disruption and inhibition of essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibromopropamidine-d6 Dihydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the effects of isotopic substitution on biological activity and chemical reactivity. This makes it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23)/i1D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJFVGRUYJHMCO-SDLFAGIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C(=N)N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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